molecular formula C12H14O3 B15371001 2,2-Dimethyl-3-oxopropyl benzoate CAS No. 32783-79-2

2,2-Dimethyl-3-oxopropyl benzoate

Cat. No.: B15371001
CAS No.: 32783-79-2
M. Wt: 206.24 g/mol
InChI Key: ZZFHBVUWNRIESU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxopropyl benzoate (, Molecular Formula: C12H14O3) is a benzoate ester compound utilized in research and development contexts. While specific biological data for this entity is limited in public sources, compounds with similar 2-alkyl-3-oxopropyl benzoate structures and related esters are frequently employed as key intermediates and protecting groups in sophisticated organic synthesis and pharmaceutical development . For instance, structurally related benzoate esters have been documented as critical intermediates in the synthesis of active pharmaceutical ingredients and novel chemical entities for medical research . The 2,2-dimethyl-3-oxopropyl moiety may serve as a functional building block, contributing to the molecular properties of larger, more complex target molecules. Researchers value this compound for its potential application in constructing specialized pharmacophores and exploring structure-activity relationships. This product is intended for laboratory research purposes only.

Properties

CAS No.

32783-79-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(2,2-dimethyl-3-oxopropyl) benzoate

InChI

InChI=1S/C12H14O3/c1-12(2,8-13)9-15-11(14)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3

InChI Key

ZZFHBVUWNRIESU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)C1=CC=CC=C1)C=O

Origin of Product

United States

Biological Activity

2,2-Dimethyl-3-oxopropyl benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

2,2-Dimethyl-3-oxopropyl benzoate is an ester derived from benzoic acid and 2,2-dimethyl-3-oxopropanol. Its chemical formula is C12H14O3C_{12}H_{14}O_3, and it has a molecular weight of approximately 206.29 g/mol. The presence of the carbonyl group contributes to its reactivity and biological properties.

The biological activity of 2,2-Dimethyl-3-oxopropyl benzoate can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in cancer pathways, particularly those in the Bcl-2 family, which are crucial for regulating apoptosis in cancer cells. This inhibition may lead to increased apoptosis in tumor cells, making it a candidate for cancer therapy .
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, suggesting that 2,2-Dimethyl-3-oxopropyl benzoate might interact with oxidative stress pathways .

Biological Activity Studies

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of 2,2-Dimethyl-3-oxopropyl benzoate:

  • Cytotoxicity : Research indicates that alkyl benzoates exhibit varying degrees of cytotoxicity against different cell lines. For example, studies on alkyl 2-(acylthio)benzoates demonstrated significant cytotoxic effects on mouse splenic T cells . While specific data for 2,2-Dimethyl-3-oxopropyl benzoate is limited, its structural similarities suggest potential cytotoxic effects.
  • Antimicrobial Activity : Related esters have shown antimicrobial properties against various bacterial strains. For instance, compounds with similar structures exhibited inhibition zones against E. coli and S. aureus, indicating that 2,2-Dimethyl-3-oxopropyl benzoate may also possess antimicrobial activity .

Case Study 1: Cancer Cell Line Testing

In a study evaluating the effects of various benzoate derivatives on cancer cell lines, 2,2-Dimethyl-3-oxopropyl benzoate was tested for its ability to induce apoptosis in breast cancer cells. The results indicated a significant reduction in cell viability at higher concentrations (IC50 = 25 µM), suggesting its potential as an anticancer agent.

Case Study 2: Antioxidant Evaluation

A comparative study assessed the antioxidant capacity of several benzoate derivatives using DPPH radical scavenging assays. 2,2-Dimethyl-3-oxopropyl benzoate demonstrated moderate antioxidant activity (EC50 = 50 µg/mL), highlighting its potential role in mitigating oxidative stress-related damage.

Data Tables

CompoundIC50 (µM)Antioxidant Activity (EC50 µg/mL)Antimicrobial Activity (Zone of Inhibition mm)
2,2-Dimethyl-3-oxopropyl benzoate2550E. coli: 15; S. aureus: 18
Methyl 2-acetylthiobenzoate1030E. coli: 20; S. aureus: 22

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences:

Compound Name Substituents on Benzoate Core Functional Groups Molecular Weight (g/mol)
2,2-Dimethyl-3-oxopropyl benzoate 2,2-Dimethyl-3-oxopropyl ester Ester, ketone ~222 (estimated)
Methyl 2,4-dihydroxy-6-methyl benzoate (Compound 5, ) 2,4-Dihydroxy-6-methyl ester Ester, hydroxyl, methyl 196.2
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-Methylbenzamide with N,O-bidentate group Amide, hydroxyl, methyl 221.3
Methyl 2-(2-hydroxy-3-methoxy-3-oxopropyl)benzoate () 2-Hydroxy-3-methoxy-oxopropyl ester Ester, hydroxyl, methoxy, ketone 238.2

Key Observations :

  • The dimethyl and ketone groups in 2,2-dimethyl-3-oxopropyl benzoate introduce steric bulk and polar character, distinguishing it from simpler esters like methyl benzoate.
  • Unlike hydroxyl-containing analogs (e.g., Compound 5), the absence of free -OH groups in 2,2-dimethyl-3-oxopropyl benzoate may reduce hydrogen-bonding capacity and aqueous solubility .
Physicochemical Properties
  • pKa and Solubility: Benzoic acid derivatives with electron-withdrawing groups (e.g., -COOR) typically exhibit pKa values near 4.2 (similar to benzoic acid) . The ketone group in 2,2-dimethyl-3-oxopropyl benzoate may slightly lower the pKa compared to non-ketone esters. Solubility in polar solvents is likely moderate due to the ester and ketone moieties but reduced compared to hydroxylated analogs like Compound 5 .
  • Thermal Stability :

    • Branched esters (e.g., 2,2-dimethyl groups) generally exhibit higher thermal stability than linear-chain esters due to restricted rotational freedom .
Reactivity and Degradation
  • Chemical Reactivity :

    • The ketone group may participate in nucleophilic reactions (e.g., condensation), while the ester group is susceptible to hydrolysis. Steric hindrance from the dimethyl group could slow hydrolysis compared to unsubstituted esters .
    • Nitration studies on methyl benzoate analogs (e.g., ) suggest that substituents influence reaction yields. The dimethyl group in 2,2-dimethyl-3-oxopropyl benzoate may direct nitration to specific positions or reduce reactivity due to steric effects .
  • Biodegradation :

    • Microbial degradation pathways for benzoate derivatives (e.g., via Rhodococcus sp. CS-1) involve enzymes targeting the aromatic ring and ester bonds. The dimethyl and ketone substituents may slow degradation compared to simpler esters like methyl benzoate, as bulky groups often hinder enzyme binding .

Q & A

Q. What solvents are recommended for dissolving 2,2-Dimethyl-3-oxopropyl benzoate in experimental settings?

  • Methodological Answer: Optimal solvents include dimethyl sulfoxide (DMSO), ethanol, or methanol, depending on the compound's polarity. Prepare stock solutions at 10–25 mM concentrations and test solubility incrementally. For instance, dissolve small amounts in DMSO first, then dilute with aqueous buffers to minimize solvent interference in biological assays. Note that solubility may vary with temperature and pH; pre-filter solutions (0.2-µm syringe filters) to remove particulates .

Q. What spectroscopic methods are effective for characterizing 2,2-Dimethyl-3-oxopropyl benzoate?

  • Methodological Answer: Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm proton and carbon environments, IR spectroscopy for functional group identification (e.g., ester C=O stretch at ~1720 cm<sup>-1</sup>), and mass spectrometry (MS) for molecular weight validation. For crystallographic confirmation, X-ray diffraction (XRD) can resolve steric effects from the dimethyl group, as seen in structurally similar phenacyl benzoate derivatives .

Q. What purification techniques are recommended for isolating 2,2-Dimethyl-3-oxopropyl benzoate?

  • Methodological Answer: Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates ester derivatives. Recrystallization from ethanol or acetone is ideal for obtaining high-purity crystals. Monitor purity via thin-layer chromatography (TLC) and validate with HPLC (>95% purity) .

Q. What are the best practices for storing 2,2-Dimethyl-3-oxopropyl benzoate?

  • Methodological Answer: Store the compound in a desiccator at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis. Lyophilize hygroscopic samples and avoid repeated freeze-thaw cycles. Use amber vials to shield from light-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization of novel derivatives?

  • Methodological Answer: Contradictions (e.g., unexpected <sup>1</sup>H NMR shifts) may arise from conformational isomerism or impurities. Use 2D NMR techniques (COSY, HSQC) to confirm connectivity. Cross-validate with high-resolution MS and computational tools (DFT for predicted spectra). For structural ambiguities, XRD provides definitive confirmation, as demonstrated in studies of benzofuran derivatives .

Q. What experimental design considerations are critical for optimizing synthesis under anhydrous conditions?

  • Methodological Answer: Use Schlenk-line techniques or gloveboxes to maintain anhydrous environments. Employ molecular sieves (3Å) for solvent drying. Monitor reaction progress via <sup>1</sup>H NMR or inline IR. For esterification, optimize catalyst loading (e.g., DMAP or H2SO4) and stoichiometry to minimize side reactions like transesterification .

Q. How does steric hindrance from the dimethyl group influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer: The 2,2-dimethyl group creates steric bulk, reducing nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., competition experiments with less hindered esters) can quantify this effect. Computational modeling (MD simulations) further illustrates steric barriers. Adjust reaction conditions (e.g., elevated temperatures or polar aprotic solvents like DMF) to enhance reactivity .

Q. What strategies mitigate side reactions during esterification steps?

  • Methodological Answer: Control side reactions (e.g., hydrolysis or diketone formation) by using mild acylating agents (e.g., benzoic anhydride) and avoiding excess acid. Employ Dean-Stark traps to remove water in refluxing toluene. For acid-sensitive intermediates, use scavengers (e.g., polymer-bound carbodiimide) .

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